Dichloroacetic acid, 2-naphthyl ester
Description
This compound is structurally characterized by the dichloroacetate moiety bonded to a bulky aromatic naphthyl group.
Properties
CAS No. |
34915-55-4 |
|---|---|
Molecular Formula |
C12H8Cl2O2 |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
naphthalen-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(14)12(15)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
InChI Key |
BINBEEOLDVVDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloroacetic acid, 2-naphthyl ester can be synthesized through the esterification reaction between dichloroacetic acid and 2-naphthol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dichloroacetic acid, 2-naphthyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dichloroacetic acid and 2-naphthol.
Substitution: The chlorine atoms in the dichloroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dichloroacetic acid and 2-naphthol.
Substitution: Various substituted dichloroacetic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the ester.
Scientific Research Applications
Potential Applications
- Pharmaceuticals: Dichloroacetic acid, 2-naphthyl ester may be used as an intermediate in the synthesis of various pharmaceutical compounds.
- Chemical Research: It can be employed as a reagent in chemical research.
Comparisons with Related Compounds
This compound shares similarities with other halogenated esters and chloroacetic acids.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dichloroacetic Acid | Halogenated Carboxylic Acid | Stronger acidity; used in cancer research |
| Trichloroacetic Acid | Halogenated Carboxylic Acid | More reactive; used for chemical peeling |
| Monochloroacetic Acid | Halogenated Carboxylic Acid | Less toxic; used in herbicides |
| Acetic Acid | Non-halogenated Carboxylic Acid | Commonly used; less reactive than chlorinated analogs |
This compound is unique due to its dual chlorine substitution, which enhances its reactivity while maintaining some characteristics similar to other chloroacetic acids.
Dichloroacetic Acid (DCA)
While not the primary focus, dichloroacetic acid (DCA), from which this compound is derived, has notable applications:
- Cancer Treatment: DCA has been investigated as an anticancer agent . It can reverse the Warburg effect in cancer cells and restore aerobic glycolysis .
- Kidney Protection: DCA can attenuate cisplatin-induced kidney injury by preventing mitochondrial dysfunction and preserving the energy-generating capacity of the kidneys .
- Treatment of Mitochondrial Disorders: DCA has been used to treat inherited mitochondrial disorders that result in lactic acidosis .
- Treatment of Pulmonary Hypertension: DCA has been used to treat pulmonary hypertension .
Safety and Toxicity
Mechanism of Action
The mechanism of action of dichloroacetic acid, 2-naphthyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as pyruvate dehydrogenase kinase, leading to alterations in cellular metabolism and energy production. This inhibition can result in various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Molecular Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Group |
|---|---|---|---|
| Dichloroacetic acid, methyl ester | C₃H₄Cl₂O₂ | 142.97 | Methyl (-CH₃) |
| Dichloroacetic acid, ethyl ester | C₄H₆Cl₂O₂ | 157.00 | Ethyl (-C₂H₅) |
| Dichloroacetic acid, heptadecyl ester | C₁₉H₃₆Cl₂O₂ | 379.39 | Heptadecyl (-C₁₇H₃₅) |
| Dichloroacetic acid, 2-naphthyl ester | C₁₂H₈Cl₂O₂* | ~255.10* | 2-Naphthyl (aromatic) |
*Inferred based on molecular formula (C₁₂H₈Cl₂O₂) derived from dichloroacetic acid (C₂H₂Cl₂O₂) and 2-naphthol (C₁₀H₇OH).
Key Observations :
- The 2-naphthyl group introduces significant steric bulk and aromaticity compared to aliphatic substituents (methyl, ethyl, heptadecyl). This affects solubility, volatility, and reactivity.
- Molecular weight : The 2-naphthyl ester is heavier than methyl and ethyl esters but lighter than the long-chain heptadecyl ester .
Physicochemical Properties
*Ethyl ester boiling point estimated based on homologous series trends.
Key Observations :
- Volatility : The 2-naphthyl ester is less volatile than methyl or ethyl esters due to its aromatic structure and higher molecular weight.
- Solubility : All dichloroacetic acid esters exhibit low water solubility, but the 2-naphthyl ester’s solubility in organic solvents (e.g., benzene, ether) is likely higher than aliphatic esters due to aromatic interactions .
Key Observations :
- The 2-naphthyl group may introduce additional toxicity concerns compared to aliphatic esters, as naphthalene derivatives are often associated with carcinogenicity .
- Handling precautions for the 2-naphthyl ester should include respiratory protection and avoidance of skin contact, similar to dichloroacetic acid .
Research Findings and Docking Studies
- Dichloroacetic acid, 2,2-dimethylpropyl ester (Dock score = 29.219) showed moderate binding affinity to HMG CoA reductase, a target in cholesterol synthesis .
- 2-Naphthyl ester: No direct docking data available. However, the aromatic group may enhance binding to hydrophobic enzyme pockets compared to aliphatic esters.
Biological Activity
Dichloroacetic acid, 2-naphthyl ester (DCA-2-NE) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester derivative of dichloroacetic acid. Its structure can be represented as follows:
- Chemical Formula : CHClO
- Molecular Weight : 275.09 g/mol
DCA-2-NE exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Pyruvate Dehydrogenase Kinase (PDK) : DCA-2-NE is known to activate pyruvate dehydrogenase (PDH) by inhibiting PDK, leading to a shift in cellular metabolism from anaerobic to aerobic pathways. This is particularly relevant in cancer cells, which often rely on glycolysis for energy production despite the presence of oxygen (the Warburg effect) .
- Induction of Apoptosis : Studies have shown that DCA-2-NE can induce apoptosis in various cancer cell lines. It activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation .
- Antitumor Activity : In vivo studies using chick chorioallantoic membrane assays have demonstrated that DCA-2-NE effectively inhibits angiogenesis and tumor growth, suggesting its potential as an anticancer agent .
1. Hepatocellular Carcinoma Induction in Rodents
A significant study investigated the carcinogenic potential of dichloroacetic acid in B6C3F1 mice. Mice were administered DCA through drinking water at varying concentrations over extended periods. The findings were alarming:
- Incidence of Hepatic Adenomas : 25 out of 26 mice treated with 5 g/L DCA developed hepatic adenomas.
- Hepatocellular Carcinomas : 21 out of 26 mice exhibited hepatocellular carcinomas after prolonged exposure .
| Treatment Group | Hepatic Adenomas | Hepatocellular Carcinomas |
|---|---|---|
| Control | 2/22 | 0/22 |
| DCA (5 g/L) | 25/26 | 21/26 |
This study highlights the compound's potential carcinogenic effects, necessitating caution in its application.
2. Long-term Safety in Congenital Lactic Acidosis
Another study followed patients with congenital lactic acidosis who were treated with dichloroacetate over several years. The results indicated that DCA maintained normal blood lactate levels without significant adverse effects, suggesting a favorable safety profile for chronic use in specific metabolic disorders .
Summary of Biological Activities
DCA-2-NE shows promising biological activities that could be harnessed for therapeutic purposes:
- Anticancer Properties : Effective against various tumors through apoptosis induction and metabolic modulation.
- Metabolic Regulation : Alters glucose metabolism by activating PDH.
- Potential Risks : Associated with liver tumor induction in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
